methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate
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Overview
Description
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate is a chemical compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid and contains a difluoro-hydroxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The difluoro-hydroxyethyl group can be introduced through a series of reactions involving the appropriate fluorinated reagents and conditions. For example, the reaction of 4-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a dehydrating agent can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-[(1S)-2,2-difluoro-1-oxoethyl]benzoate.
Reduction: Formation of 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets. The difluoro-hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the difluoro-hydroxyethyl group, resulting in different chemical properties.
Ethyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate is unique due to the presence of the difluoro-hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
2763740-72-1 |
---|---|
Molecular Formula |
C10H10F2O3 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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